molecular formula C24H20FN7O B2568157 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide CAS No. 1005716-79-9

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide

Cat. No.: B2568157
CAS No.: 1005716-79-9
M. Wt: 441.47
InChI Key: FZQXJTHNDGQCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety at position 3. The 3-fluorobenzamide group is attached via the pyrazole nitrogen, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-7-8-20(15(2)9-14)31-22-19(12-28-31)23(27-13-26-22)32-21(10-16(3)30-32)29-24(33)17-5-4-6-18(25)11-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXJTHNDGQCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C26H25N7O3
  • Molecular Weight : 483.532 g/mol
  • IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide

This structure incorporates multiple pharmacophoric elements that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit key cancer-related targets such as EGFR and VEGFR2 with IC50 values ranging from 0.3 µM to 24 µM .

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that related compounds effectively inhibited tumor growth and induced apoptosis. The mechanism involved the suppression of cell migration and disruption of the cell cycle .

Antibacterial and Antifungal Properties

Pyrazole derivatives are known for their antibacterial and antifungal properties. This compound may exhibit similar effects based on structural analogies with other pyrazole-based drugs that have shown efficacy against various bacterial strains and fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds structurally related to this compound have demonstrated significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research has indicated that certain pyrazole compounds possess neuroprotective properties. This activity is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Target Inhibition : The compound inhibits key enzymes and receptors involved in disease pathways, particularly in cancer.
  • Apoptosis Induction : It triggers programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
Compound AEGFR Inhibition0.3
Compound BAnti-inflammatory54.65
Compound CAntifungalNot specified

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown promise in anticancer research. Studies indicate that derivatives of this scaffold can inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neurological Disorders : The compound may also interact with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Its ability to modulate dopamine receptor activity suggests potential applications in psychopharmacology .

The biological activity of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide can be attributed to its structural features that allow it to interact with various molecular targets. Research indicates that these interactions can lead to significant pharmacological effects.

Key Findings from Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that related pyrazolo[3,4-d]pyrimidine compounds inhibited the activity of specific kinases involved in cancer signaling pathways. This inhibition resulted in reduced cell viability in vitro .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The compounds were found to enhance cell survival through mechanisms involving the modulation of reactive oxygen species .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of various substituents through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its pyrazolo[3,4-d]pyrimidine core or benzamide substituents, focusing on structural variations and their implications.

Positional Isomerism in Dimethylphenyl Substituents

  • Target Compound : Substituted with a 2,4-dimethylphenyl group.
  • Analog from : Substituted with a 2,3-dimethylphenyl group (RN: 1005714-96-4).
Feature Target Compound 2,3-Dimethylphenyl Analog
Substituent Position 2,4-Dimethylphenyl 2,3-Dimethylphenyl
Molecular Formula ~C₂₆H₂₂FN₇O C₂₆H₂₂FN₇O (exact formula)
Steric Effects Increased para-methyl spacing Ortho-methyl proximity
Electronic Effects Electron-donating methyls at meta/para Electron-donating methyls at ortho/meta

Key Insight : The 2,4-dimethylphenyl group in the target compound likely enhances solubility and reduces steric hindrance compared to the ortho-methyl proximity in the 2,3-dimethylphenyl analog. This positional difference may influence binding affinity in biological targets, such as kinases.

Fluorinated Benzamide Derivatives

  • Target Compound : Contains a 3-fluorobenzamide group.
  • Analog from : 1032226-70-2 (4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide).
Feature Target Compound 4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide
Fluorine Position Meta (C3) Para (C4)
Additional Substituents Pyrazolo-pyrimidine core 2-Methylphenyl
Molecular Weight ~467.5 g/mol ~272.3 g/mol (calculated)

Key Insight: The meta-fluorine in the target compound may improve metabolic stability compared to para-fluorinated analogs, as meta-substitution is less prone to oxidative metabolism.

Chromen-2-yl Substituted Analogs

  • Target Compound : Pyrazolo-pyrimidine core.
  • Analog from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Mass: 589.1 [M+1]).
Feature Target Compound Chromen-2-yl Analog
Core Structure Pyrazolo-pyrimidine Pyrazolo-pyrimidine + chromenone
Molecular Weight ~467.5 g/mol 588.1 g/mol
Functional Groups 3-Fluorobenzamide Chromenone, isopropylamide

Key Insight: The chromenone group in the analog introduces a rigid, planar structure that may enhance π-π stacking interactions with aromatic residues in enzyme active sites. However, the increased molecular weight (~588 vs. ~467) could reduce cell permeability.

Q & A

Q. What synthetic strategies are employed to construct the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by bromination using HBr to introduce substituents . Multi-step protocols involving Boc protection (e.g., Boc₂O in DMF with Et₃N) and palladium-catalyzed coupling (e.g., Pd₂(dba)₃/XPhos with Cs₂CO₃) are critical for functionalizing the core .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H/¹³C NMR identifies substituent integration and coupling patterns. For fluorinated analogs, ¹⁹F NMR resolves electronic environments (e.g., 3-fluorobenzamide protons appear as distinct doublets due to J₃-F coupling) .
  • X-ray crystallography : SHELXL refines crystal structures by optimizing anisotropic displacement parameters and resolving disorder, particularly for fluorinated or sterically hindered groups .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight and purity, with ESI+ modes detecting [M+H]⁺ ions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated benzamide coupling?

Key parameters include:

  • Catalyst selection : Pd₂(dba)₃/XPhos systems enhance Buchwald-Hartwig amination efficiency for aryl halide intermediates .
  • Solvent/base systems : DMF with K₂CO₃ improves nucleophilic substitution for pyrazole-thiol derivatives .
  • Temperature control : Heating to 100°C accelerates cross-coupling but requires inert atmospheres to prevent decomposition . Yield improvements (e.g., from 29% to 88%) are achieved via iterative Boc protection/deprotection to stabilize intermediates .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Docking studies : Software like AutoDock Vina models interactions with kinase domains, leveraging the pyrazolo[3,4-d]pyrimidine core’s ATP-mimetic properties. Fluorine’s electronegativity is optimized for hydrogen-bonding with catalytic lysines .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes, with fluorine substituents reducing desolvation penalties .

Q. How are contradictions in crystallographic data resolved during structural refinement?

  • SHELXL workflows : Apply TWIN/BASF commands for twinned data and PART instructions for disordered regions (e.g., rotating methyl/fluorophenyl groups) .
  • Validation tools : CheckCIF flags geometric outliers (e.g., bond-length mismatches in pyrazole rings), requiring manual adjustment of occupancy factors .

Methodological Considerations

Q. What strategies mitigate side reactions during heterocyclic ring formation?

  • Protecting groups : Boc shields amines during cyclization, reducing unintended nucleophilic attacks .
  • Stepwise purification : Flash chromatography isolates intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) before coupling .

Q. How does fluorine substitution influence the compound’s physicochemical properties?

  • Lipophilicity : LogP increases by ~0.5 units per fluorine, enhancing membrane permeability (measured via HPLC retention times) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal assays comparing 3-fluoro vs. non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.